4-Formylpyridine-3-carboxylic acid

Catalog No.
S887083
CAS No.
395645-41-7
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formylpyridine-3-carboxylic acid

CAS Number

395645-41-7

Product Name

4-Formylpyridine-3-carboxylic acid

IUPAC Name

4-formylpyridine-3-carboxylic acid

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C7H5NO3/c9-4-5-1-2-8-3-6(5)7(10)11/h1-4H,(H,10,11)

InChI Key

IZBZXXIISIPCHN-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C=O)C(=O)O

Canonical SMILES

C1=CN=CC(=C1C=O)C(=O)O

Synthesis of Pyrimidines

Synthesis of Pyrano[3,2-b]pyranone Derivatives

Synthesis of Pyridine Carboxylic Acid Adducts with Squaric Acid

Applications in Organic Synthesis, Nanotechnology, and Polymers

Furan Platform Chemicals

Surface Modification of Nanoparticles and Nanostructures

4-Formylpyridine-3-carboxylic acid is an organic compound characterized by its pyridine ring, a carboxylic acid group, and a formyl group. Its molecular formula is C₆H₅NO₃, and it has a molecular weight of approximately 139.11 g/mol. The compound features a formyl group (-CHO) at the 4-position and a carboxylic acid (-COOH) at the 3-position of the pyridine ring, making it a derivative of pyridinecarboxylic acid. This structure contributes to its unique chemical properties and reactivity.

  • Nucleophilic Addition: The formyl group can act as an electrophile, allowing nucleophiles to add to the carbonyl carbon.
  • Reduction: The compound can be reduced to yield 4-hydroxymethylpyridine-3-carboxylic acid using reducing agents like lithium aluminum hydride.
  • Esterification: Under acidic conditions, it can undergo Fischer esterification to form esters when reacted with alcohols .
  • Decarboxylation: The carboxylic acid group can be eliminated under certain conditions to yield 4-formylpyridine.

Several synthesis methods for 4-formylpyridine-3-carboxylic acid have been documented:

  • From Pyridine Derivatives: Starting from 3-pyridinecarboxylic acid, the introduction of a formyl group can be achieved using formic acid or other formylating agents under acidic conditions.
  • Oxidation of Pyridine Derivatives: Oxidative processes involving pyridine derivatives can yield this compound by introducing the aldehyde functional group.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can lead to the formation of carboxylic acids from pyridines, which can subsequently be converted into 4-formyl derivatives .

4-Formylpyridine-3-carboxylic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or inflammatory diseases.
  • Chemical Intermediates: It is useful in synthesizing other organic compounds, particularly in the production of heterocycles and pharmaceuticals.
  • Research

Interaction studies involving 4-formylpyridine-3-carboxylic acid often focus on its binding affinity with various biological targets:

  • Protein Binding: Studies have shown that similar compounds can interact with proteins involved in metabolic pathways, influencing enzyme activity and potentially leading to therapeutic effects.
  • Molecular Docking Studies: Computational studies suggest that the compound may bind effectively to specific receptors or enzymes, indicating its potential as a drug candidate .

4-Formylpyridine-3-carboxylic acid shares structural similarities with other pyridinecarboxylic acids. Here are some comparable compounds:

Compound NameStructural FormulaUnique Features
Picolinic AcidC₆H₅NO₂Has a carboxylic acid group at the 2-position.
Nicotinic AcidC₆H₅NO₂Known as Niacin; has a carboxylic acid at the 3-position.
Isonicotinic AcidC₆H₅NO₂Similar structure but differs in position of functional groups.
5-Bromo-4-formylpyridine-3-carboxylic AcidC₆H₄BrNO₃Contains bromine; used in various synthetic applications.

Uniqueness

The uniqueness of 4-formylpyridine-3-carboxylic acid lies in its specific combination of functional groups and their positions on the pyridine ring. This configuration enhances its reactivity compared to other pyridine derivatives, making it an interesting subject for further research and application in medicinal chemistry.

Infrared Spectroscopy

Infrared spectroscopy provides comprehensive structural information about 4-Formylpyridine-3-carboxylic acid through the identification of characteristic vibrational modes associated with its functional groups. The compound exhibits distinctive absorption patterns that reflect the presence of carboxylic acid, formyl, and pyridine ring functionalities [1] [2] [3].

Carboxylic Acid Group Vibrations

The carboxylic acid group in 4-Formylpyridine-3-carboxylic acid displays characteristic infrared absorptions that are essential for structural identification. The hydroxyl stretching vibration appears as an exceptionally broad and intense absorption band spanning from 3300 to 2500 cm⁻¹, centered approximately at 3000 cm⁻¹ [2] [3] [4]. This broad absorption profile is attributed to the formation of hydrogen-bonded dimers, which is typical behavior for carboxylic acids in condensed phases [2] [5].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
OH Stretch3300-2500Very Strong, BroadHydrogen-bonded dimeric structure
C=O Stretch1730-1700StrongCarboxylic acid carbonyl
C-O Stretch1320-1210StrongCarbon-oxygen bond
OH Bend950-910MediumOut-of-plane OH deformation

The carbonyl stretching frequency of the carboxylic acid group occurs in the range of 1730-1700 cm⁻¹, with the exact position influenced by hydrogen bonding and conjugation effects [1] [5]. The presence of the adjacent pyridine ring may cause a slight shift in this frequency due to electronic interactions. The carbon-oxygen stretching vibration appears as a strong absorption between 1320-1210 cm⁻¹, providing additional confirmation of the carboxylic acid functionality [3].

Formyl Group Stretching Frequencies

The formyl group present at the 4-position of the pyridine ring exhibits characteristic infrared absorptions that distinguish it from other carbonyl-containing functionalities. The aldehyde carbonyl stretching vibration appears as a strong, sharp absorption in the range of 1740-1720 cm⁻¹ [6] [7] [8]. This frequency is typically higher than that observed for the carboxylic acid carbonyl due to the different electronic environment and reduced hydrogen bonding interactions.

Vibrational ModeFrequency Range (cm⁻¹)IntensityCharacteristics
Formyl C=O Stretch1740-1720Strong, SharpAldehyde carbonyl
Formyl C-H Stretch2830-2695MediumTwo bands typical

The formyl carbon-hydrogen stretching vibrations provide diagnostic information for aldehyde identification. These absorptions typically appear as two bands of moderate intensity in the region 2830-2695 cm⁻¹ [8]. The band near 2720 cm⁻¹ is particularly diagnostic, often appearing as a shoulder-type peak that helps distinguish aldehydes from other functional groups [8] [9].

Pyridine Ring Vibrational Modes

The pyridine ring system contributes several characteristic vibrational modes to the infrared spectrum of 4-Formylpyridine-3-carboxylic acid. The aromatic character of the pyridine ring results in specific stretching and bending vibrations that are diagnostic for this heterocyclic system [10] [11] [12].

Vibrational ModeFrequency Range (cm⁻¹)AssignmentIntensity
C=N Ring Stretch1600-1500Pyridine breathing modesStrong
C=C Ring Stretch1600-1475Aromatic skeletal vibrationsMedium
C-H Stretch3100-3000Aromatic hydrogen bondsMedium
Ring Deformation1000-650Out-of-plane vibrationsVariable

The carbon-nitrogen stretching vibrations occur strongly in the region 1600-1500 cm⁻¹, representing the characteristic breathing modes of the pyridine ring [10]. These absorptions are often mixed with other vibrational modes and provide definitive evidence for the presence of the pyridine heterocycle. The aromatic carbon-carbon stretching vibrations appear in the range 1600-1475 cm⁻¹, overlapping with the carbon-nitrogen stretching region but contributing to the overall spectral complexity [13].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms in 4-Formylpyridine-3-carboxylic acid. Both proton and carbon-13 nuclear magnetic resonance techniques offer complementary structural insights [1] [14] [15].

¹H Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of 4-Formylpyridine-3-carboxylic acid exhibits distinctive chemical shifts that reflect the electronic environment of each hydrogen atom. The carboxylic acid proton appears as a characteristic broad singlet in the range 11.0-12.0 parts per million [1] [2] [15]. This exceptionally downfield position results from the combined deshielding effects of the electronegative oxygen atom and the anisotropic effect of the carbonyl group [2].

Proton TypeChemical Shift (ppm)MultiplicityIntegration
COOH11.0-12.0Broad singlet1H
CHO9.7-10.0Singlet1H
Pyridine H-28.7-9.0Doublet1H
Pyridine H-57.8-8.2Doublet1H
Pyridine H-68.5-8.8Doublet1H

The formyl proton resonates as a singlet in the characteristic aldehyde region at 9.7-10.0 parts per million [15] [7]. This chemical shift is typical for aromatic aldehydes and reflects the significant deshielding caused by the carbonyl group. The pyridine ring protons appear in the aromatic region between 7.5-8.5 parts per million, with specific chemical shifts depending on their position relative to the electron-withdrawing substituents [15] [16].

¹³C Nuclear Magnetic Resonance Characteristic Signals

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 4-Formylpyridine-3-carboxylic acid. The carboxylic acid carbonyl carbon exhibits a characteristic resonance in the range 170-185 parts per million, typical for carboxylic acid derivatives [17] [18] [19]. The formyl carbonyl carbon appears further downfield at 190-200 parts per million, consistent with aldehyde functionality [17] [19].

Carbon TypeChemical Shift (ppm)Assignment
COOH170-185Carboxylic acid carbonyl
CHO190-200Aldehyde carbonyl
C-2 (pyridine)150-160α to nitrogen
C-3 (pyridine)125-135Bearing COOH
C-4 (pyridine)135-145Bearing CHO
C-5 (pyridine)120-130β to nitrogen
C-6 (pyridine)145-155α to nitrogen

The pyridine ring carbons resonate in the aromatic region between 125-150 parts per million, with specific chemical shifts influenced by the electronic effects of the substituents [20] [21]. The carbon atoms adjacent to the nitrogen atom (positions 2 and 6) typically appear more downfield due to the electronegativity of nitrogen, while the substituted carbons (positions 3 and 4) show chemical shifts modified by the electron-withdrawing nature of the carboxyl and formyl groups [21].

Correlation Spectroscopy Analysis

Two-dimensional nuclear magnetic resonance techniques provide valuable connectivity information for 4-Formylpyridine-3-carboxylic acid. Correlation spectroscopy experiments establish through-bond and through-space relationships between protons and carbons, enabling unambiguous structural assignment [22] [23] [24].

Heteronuclear single quantum correlation spectroscopy establishes direct carbon-hydrogen connectivity, confirming the attachment of specific protons to their corresponding carbon atoms. This technique is particularly valuable for distinguishing between the various pyridine ring positions and confirming the substitution pattern [22]. Heteronuclear multiple bond correlation spectroscopy provides information about longer-range carbon-hydrogen coupling, revealing the connectivity between the formyl and carboxyl substituents and the pyridine ring carbons [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 4-Formylpyridine-3-carboxylic acid reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 151, corresponding to the molecular formula C₇H₅NO₃ [25]. The fragmentation behavior follows predictable patterns typical of carboxylic acids and aromatic aldehydes [26] [27] [28].

Fragmentm/zLossAssignment
M⁺-151-Molecular ion
[M-OH]⁺13417Loss of hydroxyl
[M-COOH]⁺10645Loss of carboxyl
[M-CHO]⁺12229Loss of formyl
[M-CO₂H]⁺10645Decarboxylation

The base peak commonly results from the loss of the carboxyl group (mass 45), producing a fragment at mass-to-charge ratio 106 [26]. This fragmentation is characteristic of carboxylic acids and occurs through alpha-cleavage adjacent to the carbonyl group. Loss of the formyl group (mass 29) generates a fragment at mass-to-charge ratio 122, typical of aromatic aldehyde fragmentation [28]. Additional fragmentation includes loss of the hydroxyl radical (mass 17) and carbon monoxide (mass 28), providing further structural confirmation [26] [27].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4-Formylpyridine-3-carboxylic acid reveals electronic transitions characteristic of the conjugated aromatic system and carbonyl chromophores. The compound exhibits absorption bands in the ultraviolet region that correspond to π→π* and n→π* electronic transitions [29] [30] [31].

Transition TypeWavelength Range (nm)AssignmentExtinction Coefficient
π→π*250-280Aromatic systemHigh (ε > 10,000)
n→π*280-320Carbonyl groupsModerate (ε = 100-1,000)
Charge Transfer320-400Substituent effectsVariable

The primary π→π* transition of the pyridine ring system appears in the range 250-280 nanometers with high extinction coefficients, characteristic of aromatic heterocycles [29]. The presence of electron-withdrawing substituents (carboxyl and formyl groups) may cause bathochromic shifts in these transitions due to extended conjugation effects [32]. The n→π* transitions associated with the carbonyl groups appear at longer wavelengths (280-320 nanometers) with lower extinction coefficients, providing evidence for the aldehyde and carboxylic acid functionalities [30] [31].

XLogP3

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Wikipedia

4-Formylpyridine-3-carboxylic acid

Dates

Last modified: 08-16-2023

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